Technical Documentation Center

2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride
  • CAS: 112610-03-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Binding Affinity of the 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. While extensive research has been conducted on the structure-activity relationships of its derivatives, a comprehensive in vitro binding profile of the parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride, is not extensively documented in publicly available literature. This guide, therefore, focuses on the broader binding characteristics of the scaffold, drawing upon data from key derivatives to illuminate its interactions with various receptor systems. We will delve into the established targets of this chemical class, provide detailed methodologies for assessing binding affinity, and explore the associated signaling pathways. This document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively design and interpret in vitro binding studies for novel compounds based on this versatile framework.

Introduction: The 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Scaffold - A Versatile Core in Neuropharmacology

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine moiety represents a tricyclic heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, yet conformationally adaptable, structure allows for the precise spatial orientation of substituents, making it an ideal template for targeting a variety of receptors, particularly within the central nervous system (CNS).

Derivatives of this scaffold have been investigated for their potential therapeutic applications in a range of neurological and psychiatric disorders. The core structure has been chemically modified at various positions to optimize potency, selectivity, and pharmacokinetic properties for several key receptor families.

Primary Pharmacological Targets of the 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Scaffold

Based on extensive research on its derivatives, the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold has been shown to interact with a range of G-protein coupled receptors (GPCRs) and ion channels. The primary targets identified to date include:

  • Dopamine Receptors (D2 and D3) : A significant body of work has focused on developing 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives as potent and selective ligands for the D3 dopamine receptor over the D2 subtype.

  • Serotonin Receptors (5-HT1A) : Bridged derivatives of the core structure have demonstrated high affinity for the 5-HT1A receptor.

  • Adrenergic Receptors (α2) : The same bridged analogs also exhibit affinity for the α2-adrenoceptor, suggesting a potential for dual-target activity.

  • NMDA Receptors (GluN2B subunit) : Certain derivatives have been developed as selective ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.

  • Sigma Receptors (σ1 and σ2) : Off-target binding to sigma-1 and sigma-2 receptors has been observed for some derivatives, highlighting the importance of comprehensive selectivity profiling.

Methodologies for Determining In Vitro Binding Affinity

The assessment of in vitro binding affinity is a cornerstone of early-stage drug discovery. Two primary techniques are widely employed for this purpose: radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor. The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The affinity of an unlabeled test compound (a "cold" ligand), such as a 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, is determined by its ability to compete with and displace the radioligand from the receptor.

Caption: General workflow for a Surface Plasmon Resonance experiment.

  • Receptor Solubilization and Stabilization: GPCRs are membrane proteins and require solubilization in detergents that maintain their native conformation and activity.

  • Immobilization Strategy: The receptor can be captured on the sensor chip via various methods, such as antibody capture or affinity tags (e.g., His-tag).

  • Data Interpretation: The resulting sensorgram provides a wealth of information on the binding event, including the on-rate, off-rate, and equilibrium binding.

Key Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for elucidating the functional consequences of ligand binding.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the Gi/o-coupled GPCR family. Upon agonist binding, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Ligand D2/D3 Agonist Receptor D2/D3 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Caption: Simplified Dopamine D2/D3 receptor signaling pathway.

NMDA Receptor Signaling

The NMDA receptor is a ligand-gated ion channel that is permeable to Ca²⁺. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent Mg²⁺ block. Influx of Ca²⁺ through the channel triggers a cascade of downstream signaling events.

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Co_agonist Glycine/D-Serine Co_agonist->NMDA_R Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx CaM Calmodulin Ca2_ion->CaM Binds CaMKII CaMKII CaM->CaMKII Activates Signaling Downstream Signaling CaMKII->Signaling

Caption: Simplified NMDA receptor signaling pathway.

Data Summary and Interpretation

As previously mentioned, specific binding data for 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride is scarce. However, data from key derivatives can provide valuable insights into the potential binding profile of the scaffold.

Derivative ClassTarget ReceptorReported Affinity (Ki/pKi)Reference
Bridged 2,3,4,5-tetrahydro-1H-3-benzazepines5-HT1ApKi = 7.9 - 8.2
α2-adrenoceptorpKi ≈ 7.0 - 8.1
2,3,4,5-tetrahydro-1H-3-benzazepin-1-olsGluN2BKi = 5.4 nM
σ1Ki = 182 nM
σ2Ki = 554 nM

Note: The presented data is for illustrative purposes and represents the affinities of specific derivatives, not the parent compound. Researchers should always consult the primary literature for detailed experimental conditions and specific compound structures.

Conclusion and Future Directions

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a cornerstone in the development of novel CNS-active agents. While the in vitro binding profile of the parent hydrochloride salt remains to be fully elucidated, the extensive body of research on its derivatives provides a clear roadmap for targeting key receptors involved in neurotransmission. This guide has provided an overview of the primary targets, detailed methodologies for assessing binding affinity, and a summary of the relevant signaling pathways.

Future research should aim to establish a comprehensive binding profile for the unsubstituted 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride to provide a foundational baseline for structure-activity relationship studies. Furthermore, the application of advanced techniques such as cryo-electron microscopy could provide structural insights into the binding modes of these ligands, facilitating the rational design of next-generation therapeutics.

References

  • Clark, R. D., et al. (1990). 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. Journal of Medicinal Chemistry, 33(2), 633-641. [Link]

  • Lemoine, L., et al. (2019).

Protocols & Analytical Methods

Method

Protocol for the Solubilization of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride in DMSO for In Vitro Cell Culture Applications

An Application Note from the Office of the Senior Application Scientist Abstract: This document provides a comprehensive, field-proven protocol for the preparation and use of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive, field-proven protocol for the preparation and use of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride solutions in Dimethyl Sulfoxide (DMSO) for cell culture-based assays. As a hydrochloride salt, this compound presents specific solubility challenges that must be addressed to ensure experimental reproducibility and data integrity. This guide moves beyond a simple set of instructions, delving into the causal reasoning behind each step, from the initial preparation of a high-concentration stock solution to the final dilution into aqueous cell culture media. We will address critical aspects such as the inherent cytotoxicity of DMSO, best practices for storage and handling, and the implementation of essential quality controls, including vehicle controls. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and scientifically-grounded methodology.

Foundational Principles: Understanding the Compound and Solvent

Before proceeding to the protocol, it is essential to understand the properties of both the compound and the chosen solvent. This foundational knowledge informs every step of the dissolution process and is critical for troubleshooting potential issues.

Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride

2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a benzazepine derivative.[1] The hydrochloride salt form is often utilized to improve stability and aqueous solubility compared to the free base. However, for creating high-concentration stock solutions, an organic solvent is typically required.

PropertyDataSource
Compound Name 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride-
Free Base CAS Number 1701-57-1[2][3][4]
Free Base Molecular Formula C₁₀H₁₃N[2][3]
Free Base Molecular Weight 147.22 g/mol [2][3]
HCl Salt Molecular Formula C₁₀H₁₄ClN-
HCl Salt Molecular Weight 183.68 g/mol (Calculated)
Appearance White to yellow or green solid/liquid (free base)[3]
Storage Temperature Refrigerator or -20°C
The Role of DMSO as a Primary Solvent

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and cell biology.[5][6][7] Its miscibility with water and cell culture media allows for the preparation of concentrated stock solutions that can be subsequently diluted to working concentrations for in vitro assays.[6]

Expertise & Experience: The choice of DMSO is strategic. While the hydrochloride salt is designed for enhanced aqueous solubility, achieving a high concentration (e.g., 10-100 mM) stock solution directly in aqueous buffers is often impractical. A highly concentrated DMSO stock minimizes the volume of solvent introduced into the final cell culture, which is paramount for mitigating solvent-induced artifacts.

Critical Consideration: DMSO-Induced Cytotoxicity

The most significant variable to control when using DMSO in cell culture is its final concentration. While an excellent solvent, DMSO is not biologically inert. It can affect cell membrane permeability, inhibit cell proliferation, and at higher concentrations, induce apoptosis.[8][9][10]

Trustworthiness: Every experiment utilizing a DMSO-dissolved compound must include a vehicle control. This consists of treating a parallel set of cells with the same final concentration of DMSO as is present in the highest concentration of the test compound. This practice allows for the differentiation of the compound's effects from any background effects of the solvent itself.

The table below summarizes findings on DMSO cytotoxicity. The precise tolerance can vary significantly between cell lines.[9][11] It is best practice to determine the specific tolerance of your cell line of interest.

Final DMSO ConcentrationGeneral Cellular EffectsCitation
≤ 0.1% Generally considered safe for most cell lines, including sensitive primary cells.[5][11]
0.1% - 0.5% A widely accepted range for most immortalized cell lines; minimal cytotoxicity is expected.[5][12][13]
0.5% - 1.0% May begin to show effects on cell viability and proliferation in some cell lines.[10][12]
> 1.0% Significant inhibition of proliferation and cytotoxicity observed across many cell lines.[9][11]

Authoritative Grounding: Studies have shown that both the concentration and the exposure time to DMSO can impact cell health.[11][12] Therefore, minimizing the final DMSO concentration is a critical protocol standard. A final concentration of ≤ 0.5% is a widely recommended upper limit for general cell-based assays.[5]

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride in 100% sterile DMSO.

Materials
  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[7]

  • Calibrated precision balance

  • Sterile, amber, conical-bottom microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated P200 and P1000 micropipettes with sterile, filtered tips

Step-by-Step Methodology
  • Pre-Protocol Calculations:

    • Objective: Prepare 1 mL of a 10 mM stock solution.

    • Compound MW: 183.68 g/mol

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 183.68 g/mol x 1000 mg/g

      • Mass (mg) = 1.837 mg

  • Weighing the Compound:

    • Bring the vial of the compound to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood or on a dedicated weighing station, carefully weigh out 1.84 mg of the powder and transfer it into a sterile amber microcentrifuge tube.

    • Rationale: Using an amber tube is a precautionary measure to protect the compound from potential light-induced degradation.[14]

  • Dissolution in DMSO:

    • Add 1.0 mL of sterile DMSO to the tube containing the compound.

    • Cap the tube tightly.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[15]

    • Rationale: Vigorous vortexing provides the mechanical energy needed to break down the solid lattice and facilitate its interaction with the solvent molecules.

  • Ensuring Complete Solubilization:

    • Visually inspect the solution against a light source to ensure there are no visible particles or sediment. The solution should be clear.

    • Expert Tip: If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[5] However, use heat with caution, as it can degrade some compounds. Always return the solution to room temperature before storage.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.

    • Rationale: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture from condensation.[5][15]

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Always label clearly with the compound name, concentration, date, and initials.

Workflow and Quality Control

Visualizing the workflow and experimental design is key to ensuring a robust and reproducible assay.

Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation A Calculate Mass (e.g., 1.84 mg for 1mL of 10mM) B Weigh Compound A->B C Add 1.0 mL Sterile DMSO B->C D Vortex / Sonicate Until Dissolved C->D E Visually Inspect for Clarity D->E E->D Particulates Present F Aliquot into Single-Use Vials E->F Clear G Store at -20°C / -80°C F->G

Caption: Workflow for preparing a DMSO stock solution.

Protocol: Dilution to Working Concentration

Trustworthiness: A common failure point is compound precipitation when the DMSO stock is diluted into the aqueous cell culture medium.[5] The following steps are designed to mitigate this risk.

  • Serial Dilution (Optional but Recommended): For creating a dose-response curve, perform serial dilutions in 100% DMSO first.[5][13] For example, to get a 1 mM solution from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. This ensures the compound remains in a favorable solvent environment until the final dilution step.

  • Final Dilution into Media:

    • Gently vortex or swirl the tube/plate containing the cell culture medium.

    • Pipette the required volume of the DMSO stock (or serially diluted stock) directly into the medium. Do not pipette the stock onto the side of the well, as this can create a localized high concentration that promotes precipitation.

    • Example: To achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock:

      • Dilution Factor = 10,000 µM / 10 µM = 1000x

      • Volume of stock to add = 1000 µL / 1000 = 1 µL

      • The final DMSO concentration will be 1/1000 = 0.1% , which is well-tolerated by most cells.[12]

Experimental Design and Controls

A self-validating experiment must account for all variables. The diagram below illustrates the mandatory controls.

G cluster_plate Experimental Plate Layout A Untreated Cells (Media Only) B Vehicle Control (Media + 0.1% DMSO) C Test Compound (Media + 0.1% DMSO + 10µM Cmpd)

Caption: Essential controls for a cell-based assay.

References

  • Keyence Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. Retrieved from [Link]

  • Al-Bawab, A. Q., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • de Abreu, T. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Top Tips for In-House Media Preparation. Retrieved from [Link]

  • Doan, V. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Application

HPLC Method Development and Validation Protocol for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride

Executive Summary The accurate quantification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug development. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are foundational to drug development. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride (THBA·HCl) is a critical cyclic secondary amine scaffold utilized in the synthesis of various central nervous system (CNS) therapeutics. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) method development strategy and validation protocol. The methodology is rigorously grounded in the principles of the ICH Q2(R2) [1] and USP <1225> [2] guidelines, ensuring that the resulting analytical procedure is robust, reproducible, and fit for its intended purpose in quality control and regulatory submissions.

Physicochemical Rationale & Chromatographic Strategy (The "Why")

To develop a scientifically sound method, the chromatographic conditions must be dictated by the physicochemical properties of the analyte rather than empirical trial and error.

Analyte Profiling and Causality

THBA is a fused bicyclic system containing a secondary aliphatic amine. As a hydrochloride salt, it dissociates in aqueous media to yield a protonated amine. The predicted pKa of the secondary amine in THBA is approximately 5.22[3].

  • The Silanol Challenge: Basic amines notoriously interact with unreacted, acidic silanol groups (-SiOH) present on silica-based stationary phases. This secondary electrostatic ion-exchange interaction is the primary cause of peak tailing, variable retention times, and poor recovery.

  • The pH Strategy: To mitigate silanol interactions, a Low pH Strategy (pH 2.0 – 3.0) is employed. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven well below the pKa of the residual silanols (pKa ~3.5 - 4.5). This ensures the silanols are fully protonated (neutralized) and cannot undergo ion-exchange with the protonated THBA. Furthermore, TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the amine, which significantly enhances peak symmetry and retention on a reversed-phase column.

Column and Detector Selection

An end-capped C18 column with a high carbon load is selected to provide a dense hydrophobic barrier, further shielding the analyte from the underlying silica matrix. Because the THBA scaffold contains a fused benzene ring, it exhibits strong UV absorbance. A detection wavelength of 220 nm is selected to maximize sensitivity (capturing the primary π-π* transitions of the aromatic system).

HPLC_Strategy A Compound Profiling THBA·HCl (pKa ~5.22) B Stationary Phase End-capped C18 Column A->B C Mobile Phase pH Optimization B->C D Low pH (pH 2.0 - 3.0) Silanols Neutralized C->D Preferred E High pH (pH > 8.0) Amine Neutralized C->E Alternative F Ion-Pairing Agent 0.1% TFA Addition D->F G Final Method Validation ICH Q2(R2) / USP <1225> F->G

Logical workflow for HPLC method development of basic amine compounds.

Experimental Protocol (The "How")

Proposed Chromatographic Conditions

The following parameters establish a self-validating system where system suitability metrics ensure operational integrity before any sample is analyzed.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)High carbon load and end-capping minimize secondary silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, protonating silanols and acting as an ion-pair for the amine.
Mobile Phase B HPLC-Grade AcetonitrileLow viscosity and excellent UV transparency at 220 nm compared to methanol.
Elution Mode Isocratic (60:40 A:B)Ensures a stable baseline and highly reproducible retention thermodynamics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CStabilizes mobile phase viscosity and mitigates pressure fluctuations.
Detection UV at 220 nmMaximizes sensitivity for the fused benzene-azepine chromophore.
Injection Vol. 10 µLPrevents column mass overloading while maintaining an adequate LOQ.
Step-by-Step Analytical Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm nylon membrane.

  • Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

  • Degas both solvents using offline ultrasonication for 10 minutes or utilize the HPLC system's inline degasser.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Matching the diluent closely to the mobile phase prevents solvent-induced peak distortion (the "solvent effect").

  • Stock Solution: Accurately weigh 50.0 mg of THBA·HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask with diluent to achieve a nominal working concentration of 100 µg/mL.

Step 3: System Equilibration & Execution

  • Purge the HPLC system lines and equilibrate the column with the isocratic mobile phase (60:40 A:B) at 1.0 mL/min for at least 30 minutes.

  • Monitor the baseline at 220 nm until drift and noise are strictly within acceptable limits (< 1 mAU/hr drift).

  • Inject the diluent as a blank to confirm the absence of ghost peaks.

  • Inject the working standard in six replicates to establish System Suitability Testing (SST) parameters prior to analyzing unknown samples.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

To guarantee trustworthiness, the method must be subjected to a rigorous validation framework as outlined by the ICH Q2(R2) guidelines[1]. This ensures the procedure is "fit for purpose" and provides a high degree of decision-making confidence[2].

Validation_Framework V1 ICH Q2(R2) Validation Protocol V2 Specificity Forced Degradation V1->V2 V3 Linearity & Range LOQ to 120% V1->V3 V4 Accuracy Spike Recovery (80-120%) V1->V4 V5 Precision Repeatability (RSD < 2.0%) V1->V5 V6 Robustness DoE Assessment V1->V6 V7 Self-Validating System Ready for QC Release V2->V7 V3->V7 V4->V7 V5->V7 V6->V7

Comprehensive analytical method validation framework based on ICH Q2(R2) guidelines.

Validation Acceptance Criteria

Table 2: System Suitability and Validation Acceptance Criteria

ParameterICH/USP Acceptance CriteriaPurpose
System Suitability Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000; %RSD ≤ 2.0% (n=6)Verifies the chromatographic system is adequate for the analysis on the day of testing.
Specificity Resolution (Rs) > 2.0 between THBA and all forced degradation products.Proves the method is stability-indicating and free from matrix interference.
Linearity Correlation coefficient (R²) ≥ 0.999 across 50% to 150% of target concentration.Demonstrates proportional response across the operational range.
Accuracy Mean recovery of spiked samples between 98.0% – 102.0%.Ensures the exact true value is reported without systematic bias.
Precision Repeatability %RSD ≤ 2.0% (n=6). Intermediate precision %RSD ≤ 2.0%.Confirms the method is reproducible across different days and analysts.
Representative Validation Data Summary

Note: The following table represents expected validation outputs for the THBA·HCl method when executed under the prescribed conditions.

Table 3: Quantitative Validation Data Summary

Validation ParameterEvaluated Range / ConditionResultStatus
Linearity Range 10 µg/mL to 150 µg/mL (7 levels)R² = 0.9998Pass
Accuracy (Recovery) Spiked at 80%, 100%, 120% (n=3 each)Mean = 99.6%Pass
Method Precision 100 µg/mL (n=6 preparations)%RSD = 0.85%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 10LOQ = 0.5 µg/mLPass
Robustness Flow rate (±0.1 mL/min), Temp (±5°C)Rs > 2.0, %RSD < 2.0%Pass

References

  • [1] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • [2] General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). Available at:[Link]

Sources

Method

Mass spectrometry fragmentation patterns of 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

An in-depth technical guide to the mass spectrometric behavior of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride, designed for analytical chemists, mass spectrometrists, and drug development professionals. Introduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the mass spectrometric behavior of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride, designed for analytical chemists, mass spectrometrists, and drug development professionals.

Introduction & Scientific Context

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structural motif in medicinal chemistry. It forms the core pharmacophore of numerous G-protein coupled receptor (GPCR) targeted libraries[1] and selective vasopressin V2-receptor antagonists, most notably Tolvaptan[2]. Accurate characterization of this heterocycle using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for pharmacokinetic profiling, metabolite identification, and the quality control of synthesized combinatorial libraries[1].

Because the hydrochloride salt readily dissociates in aqueous and organic solutions, the mass spectrometric behavior is entirely dictated by the protonated free base, [M+H]+ . This application note details the causality behind the fragmentation patterns of 2,3,4,5-tetrahydro-1H-benzo[b]azepine and provides a self-validating experimental protocol to ensure analytical trustworthiness.

Physicochemical & Mass Spectrometry Properties

To accurately target the precursor and product ions, the exact monoisotopic masses must be utilized. Table 1 summarizes the critical quantitative parameters for the analyte.

Table 1: Physicochemical & Exact Mass Properties

ParameterValue
Compound Name 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride
Chemical Formula (Free Base) C10​H13​N
Molecular Weight (Salt) 183.68 g/mol
Monoisotopic Mass (Free Base) 147.1045 Da
Precursor Ion [M+H]+ 148.1123 Da
Preferred Ionization Mode Positive Electrospray Ionization (ESI+)

Mechanistic Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID) in ESI+, the protonated precursor ion ( m/z 148.11) undergoes thermodynamically driven fragmentation. Understanding the causality behind these cleavages allows scientists to distinguish the benzazepine core from isobaric interferences.

  • Pathway A: Ring Contraction via Alkyl Loss The seven-membered saturated azepine ring is highly susceptible to retro-Diels-Alder-like mechanisms and α -cleavages. The neutral loss of ethylene ( −28 Da, C2​H4​ ) yields a stable indolinium-like product ion at m/z 120.08. An alternative loss of propylene ( −42 Da, C3​H6​ ) results in a quinolinium-like species at m/z 106.07. These neutral losses are highly diagnostic for the unsubstituted saturated portion of the benzazepine ring[2].

  • Pathway B: Deamination and Aromatization Protonation at the secondary amine weakens the adjacent C−N bonds. Cleavage accompanied by hydrogen transfer leads to the expulsion of ammonia ( NH3​ , −17 Da), generating a carbocation at m/z 131.09 ( C10​H11+​ ). This ion rapidly rearranges to a more stable, fully conjugated aromatic system. Subsequent fragmentation of the benzazepine core can also yield a characteristic m/z 118 ion[3].

  • Pathway C: Deep Cleavage to Tropylium/Benzyl Cations At elevated collision energies (>25 eV), the core heterocycle breaks down completely, yielding the highly stable tropylium ion ( [C7​H7​]+ , m/z 91.05) and the phenyl cation ( [C6​H5​]+ , m/z 77.04). The formation of m/z 91 is a universal hallmark of benzyl-containing or benzo-fused systems[2].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 148.11 F1 [M+H-NH3]+ m/z 131.09 M->F1 - NH3 (17 Da) F2 [M+H-C2H4]+ m/z 120.08 M->F2 - C2H4 (28 Da) F3 [M+H-C3H6]+ m/z 106.07 M->F3 - C3H6 (42 Da) F4 Tropylium Ion [C7H7]+ m/z 91.05 F2->F4 Deep Cleavage F3->F4 Deep Cleavage F5 Phenyl Cation [C6H5]+ m/z 77.04 F4->F5 - CH2 (14 Da)

Caption: Collision-induced dissociation (CID) fragmentation logic of m/z 148.11.

Table 2: Diagnostic Product Ions (CID, ESI+)

m/z (Observed)FormulaNeutral LossMechanistic Origin
148.1123 C10​H14​N+ N/AProtonated precursor ion
131.0858 C10​H11+​ −NH3​ (17 Da)Deamination and aromatization
120.0810 C8​H10​N+ −C2​H4​ (28 Da)Ring contraction via retro-Diels-Alder
106.0653 C7​H8​N+ −C3​H6​ (42 Da)Alkyl loss from the azepine ring
91.0546 C7​H7+​ Deep CleavageTropylium ion formation
77.0390 C6​H5+​ Deep CleavagePhenyl cation formation

Experimental Protocols: LC-MS/MS Workflow

To guarantee analytical trustworthiness, the following protocol is designed as a self-validating system. It incorporates matrix normalization, system suitability testing (SST), and specific chromatographic choices to mitigate artifacts caused by the hydrochloride salt.

Step 1: Sample Preparation & Internal Standardization

Causality: The compound is supplied as a hydrochloride salt. While highly soluble, the chloride counter-ion can cause severe ion suppression in the ESI source. Samples must be diluted in an organic solvent containing formic acid to displace the chloride ion and ensure complete protonation of the secondary amine prior to droplet desolvation.

  • Stock Solution: Dissolve 1.0 mg of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Standard (ISTD): Spike 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-d2 into the working dilution to a final concentration of 50 ng/mL. The use of a deuterated tracer is essential for quantitative assays to normalize matrix effects and validate retention times[4].

  • System Suitability Test (SST): Inject a blank (solvent only) followed by the working standard to verify the absence of carryover and ensure mass accuracy (< 5 ppm error).

Step 2: Chromatographic Separation

Causality: A hydrophobic C18 stationary phase effectively retains the non-polar benzazepine core, allowing hydrophilic salts (like residual chloride) to elute safely in the void volume, thereby preventing ion suppression.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

Causality: Collision Energy (CE) must be ramped to capture both the primary neutral losses (which require low energy) and the deep cleavage products (which require high energy) to build a complete spectral fingerprint.

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramped from 15 eV to 35 eV.

LCMS_Workflow Prep 1. Sample Preparation (Dilution & d2-ISTD Addition) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI 3. ESI(+) Ionization (Desolvation & Protonation) LC->ESI CID 4. CID Fragmentation (CE Ramped: 15-35 eV) ESI->CID Data 5. Data Acquisition & Validation (MRM/Product Ion Scan) CID->Data

Caption: Self-validating LC-MS/MS experimental workflow for benzazepine analysis.

References

[1] Title: Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold Source: ACS Combinatorial Science URL:

[2] Title: Degradation of Tolvaptan (TVT) and LC-MS/MS Characterization of the Benzazepine Skeleton Source: RSC Advances URL:

[4] Title: 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-d2 (Stable Isotope Tracer) Source: MedChemExpress URL:

[3] Title: In-Depth Technical Guide to the Mass Spectrum of Benzazepine Source: Benchchem URL:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation issues with 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride in aqueous buffers

Welcome to the Application Science Support Center. A frequent challenge encountered by researchers working with 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is rapid precipitation when the compound is introduced i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. A frequent challenge encountered by researchers working with 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is rapid precipitation when the compound is introduced into aqueous biological buffers (e.g., PBS, HEPES, Tris). This guide provides a mechanistic breakdown of why this occurs and offers field-validated protocols to rescue your assays.

Part 1: The Mechanistic Root Cause

As a Senior Application Scientist, I often observe a common misconception: researchers assume that because a compound is supplied as a water-soluble hydrochloride (HCl) salt, it will remain soluble in all aqueous environments.

2,3,4,5-Tetrahydro-1H-benzo[b]azepine has a1[2] and a highly lipophilic core with a3[3]. When you dissolve the HCl salt in pure water, the solution is unbuffered and slightly acidic, keeping the secondary amine protonated and highly soluble. However, when this stock is diluted into a physiological buffer at pH 7.4, the buffer neutralizes the environment.

According to the 4[4]: pH = pKa + log([Free Base] / [Protonated Salt]) 7.4 = 5.22 + log([Free Base] / [Protonated Salt]) [Free Base] / [Protonated Salt] ≈ 151

At pH 7.4, over 99% of the compound is instantly converted to its unprotonated free base form. Because the free base is highly lipophilic and lacks the charge necessary for aqueous solvation, it crashes out of solution, forming a cloudy suspension or crystalline precipitate.

StateTransition A Protonated Amine (HCl Salt) Soluble in H2O pH < 5.2 B Deprotonation in Buffer (pH 7.4) A->B Addition to PBS/HEPES C Free Base Form Lipophilic (LogP ~3.0) B->C >99% Conversion D Precipitation / Cloudy Suspension C->D Hydrophobic Exclusion

Physicochemical state transition of the compound across pH gradients.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my clear 10 mM DMSO stock turn cloudy immediately upon addition to cell culture media? A: This is known as "solvent shift" precipitation. DMSO is a powerful aprotic solvent that easily dissolves the unprotonated free base. However, when you add the DMSO stock to media (which is mostly water at pH 7.4), the DMSO rapidly diffuses into the bulk aqueous phase. The compound is left behind in an environment where it is thermodynamically insoluble, leading to immediate nucleation and precipitation.

Q: Can I just heat the buffer to 37°C or use sonication to force it into solution? A: No. While heating increases kinetic energy and may temporarily dissolve the precipitate (creating an unstable supersaturated solution), it does not change the thermodynamic solubility limit of the free base. As soon as the solution cools to room temperature or is placed in an incubator, the compound will precipitate, often crystallizing directly onto your cultured cells and ruining the assay.

Q: Does the choice of buffer matter? A: Yes, but only if the buffer operates at a lower pH. If your assay can tolerate an acidic environment (e.g., pH 5.5 - 6.0), using a MES or citrate buffer will keep a significant fraction of the compound protonated and soluble. For standard mammalian cell culture (pH 7.4), changing from PBS to HEPES will not prevent precipitation.

Part 3: Validated Solubilization Protocols

To overcome the thermodynamic insolubility of the free base at physiological pH, we must use formulation strategies that encapsulate or micellize the lipophilic core.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation5[5]. It forms an inclusion complex with lipophilic molecules, dramatically enhancing aqueous solubility without the cytotoxicity associated with high DMSO concentrations.

ProtocolA Step1 Step 1: Prepare 20% (w/v) HP-β-CD in Saline/PBS Step3 Step 3: Dropwise Addition under Rapid Vortexing Step1->Step3 Step2 Step 2: Dissolve Compound in 100% DMSO (100x Stock) Step2->Step3 Step4 Step 4: Water Bath Sonication (15-20 mins at 30°C) Step3->Step4 Step5 Step 5: Sterile Filtration (0.22 µm PTFE) Step4->Step5

Workflow for HP-β-CD mediated solubilization of lipophilic free bases.

Step-by-Step Methodology:

  • Prepare the Carrier: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 20% (w/v). Stir until completely clear.

  • Prepare the Stock: Dissolve 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Complexation: While vigorously vortexing the 20% HP-β-CD solution, add the DMSO stock dropwise. The final DMSO concentration should not exceed 1-2% (v/v) to avoid cell toxicity.

  • Equilibration: Sonicate the mixture in a water bath at 30°C for 15-20 minutes. This provides the kinetic energy required for the drug molecules to enter the hydrophobic cavities of the cyclodextrin.

  • Sterilization: Filter the clear solution through a 0.22 µm PTFE syringe filter. Critical Note: Do not use nylon filters, as they possess high non-specific binding affinity for lipophilic compounds and will strip the drug from your solution.

Protocol B: Co-solvent/Surfactant System (For In Vivo / High Concentration)

If HP-β-CD is unavailable or interferes with your specific assay, a standard formulation of 5% DMSO + 10% Tween-80 + 85% Saline can be used.

  • Dissolve the compound in 100% DMSO.

  • Add Tween-80 to the DMSO stock and vortex thoroughly. Causality Note: The compound must be completely coated by the surfactant before any water is introduced to prevent premature nucleation.

  • Slowly add the saline/PBS dropwise while continuously vortexing.

Part 4: Formulation Strategy Comparison
Formulation StrategyFinal Solvent CompositionMax Achievable Conc. (Est.)Best ApplicationCytotoxicity Risk
Direct Dilution 1% DMSO / 99% PBS< 10 µMBiochemical assaysLow
Cyclodextrin Complex 1% DMSO / 20% HP-β-CD / 79% PBS1 - 5 mMCell culture (In vitro)Low
Surfactant Micellization 5% DMSO / 10% Tween-80 / 85% PBS5 - 10 mMAnimal models (In vivo)Moderate to High
References
  • Title: Study of pH-dependent drugs solubility in water - SciSpace Source: scispace.com URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI Source: mdpi.com URL: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering NMR signal overlap when characterizing 2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering NMR signal overlap when characterizing 2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride derivatives. The complex and often conformationally flexible nature of this scaffold, combined with the presence of the hydrochloride salt, can lead to significant challenges in spectral interpretation. This resource offers a structured approach to troubleshooting, from fundamental adjustments to advanced NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why is ¹H NMR signal overlap so common for my 2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride derivatives?

A1: Several factors contribute to signal overlap in this class of compounds:

  • The Tetrahydroazepine Ring: The seven-membered ring is conformationally flexible, often existing in multiple rapidly interconverting conformations at room temperature. This can lead to broadened signals or an average of chemical shifts, causing signals from different protons to coalesce.

  • The Alkyl Region: The four methylene groups (-CH₂-) in the tetrahydroazepine ring (at positions 2, 3, 4, and 5) have similar electronic environments, causing their proton signals to appear in a narrow region of the spectrum (typically 1.5-3.5 ppm), leading to significant overlap.

  • Hydrochloride Salt: The presence of the hydrochloride salt can lead to protonation of the azepine nitrogen. This introduces an acidic N-H proton that can participate in hydrogen bonding with the solvent or the chloride counter-ion. This interaction can influence the chemical shifts of nearby protons, particularly those on the carbons alpha to the nitrogen (positions 2 and 5), and can also lead to peak broadening due to chemical exchange.[1][2] In some cases, the presence of the salt can induce chirality at the nitrogen, leading to diastereomers and further complicating the spectrum.[1]

  • Aromatic and Aliphatic Protons: While the aromatic protons on the benzo- portion of the molecule are usually well-resolved in the downfield region (around 7-8 ppm), their coupling patterns can still be complex. The sheer number of protons in the aliphatic region often leads to a "hump" of unresolved multiplets.

Q2: I'm seeing broad peaks in my ¹H NMR spectrum. What are the likely causes and what should I do first?

A2: Broad peaks in the NMR spectrum of your hydrochloride salt can stem from several issues:

  • Chemical Exchange: The N-H proton of the ammonium salt can undergo chemical exchange with residual water in the NMR solvent or with other labile protons.[3] This is a common cause of broadening for the N-H signal itself and for adjacent protons.

  • Intermediate Conformational Exchange: If the tetrahydroazepine ring is interconverting between conformations on a timescale comparable to the NMR experiment, the signals for the ring protons will be broad.

  • Aggregation: Hydrochloride salts, particularly at higher concentrations, can form aggregates in solution, leading to broader signals due to restricted molecular tumbling.[4]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[3]

Initial Troubleshooting Steps:

  • Ensure a Dry Sample and Solvent: Thoroughly dry your sample under high vacuum. Use a fresh, sealed ampule of deuterated solvent.

  • Vary the Temperature: Acquiring spectra at different temperatures can help distinguish between exchange broadening and other effects. Lowering the temperature may slow down conformational exchange, resulting in sharper signals for individual conformers. Conversely, increasing the temperature can sometimes sharpen exchange-broadened peaks by moving into the fast-exchange regime.[1]

  • Adjust Concentration: Try acquiring a spectrum at a lower concentration to see if aggregation is a contributing factor.

  • Consider an Acidic Solvent: Using a solvent like deuterated acetic acid (CD₃COOD) can sometimes sharpen N-H signals by shifting the exchange equilibrium.[5]

Troubleshooting Guides: Step-by-Step Protocols

When simple adjustments are insufficient, a more systematic approach involving advanced NMR techniques is necessary.

Guide 1: Optimizing 1D ¹H NMR Experiments

Before moving to more complex experiments, ensure you have extracted the maximum information from your 1D ¹H NMR.

Protocol 1: Systematic Solvent Screening

The choice of solvent can dramatically affect chemical shifts and resolve overlapping signals.[5][6]

Methodology:

  • Prepare solutions of your compound in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities.

  • Acquire a standard ¹H NMR spectrum in each solvent.

  • Compare the spectra, paying close attention to the dispersion of signals in the crowded aliphatic region.

Table 1: Recommended Solvents for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride Derivatives

SolventPropertiesExpected Effect on Spectrum
D₂O Highly polar, proticMay resolve some signals due to strong solvation effects. The N-H proton will exchange and become invisible.[2]
CD₃OD Polar, proticSimilar to D₂O, but with better solubility for many organic compounds. The N-H proton will exchange.[4]
DMSO-d₆ Highly polar, aproticExcellent for observing labile protons like N-H as it is a poor hydrogen bond donor.[2] Can often provide good signal dispersion.
CDCl₃ Nonpolar, aproticOften leads to poor solubility for hydrochloride salts. In situ neutralization may be necessary.[4]
CD₃CN Polar, aproticIntermediate polarity, can sometimes offer a good compromise between solubility and spectral dispersion.

Causality: Solvents interact with the solute through various mechanisms, including hydrogen bonding and dipole-dipole interactions. These interactions alter the local electronic environment of the protons, leading to changes in their chemical shifts. Aromatic solvents like pyridine-d₅ can induce significant shifts due to their magnetic anisotropy.[5]

Guide 2: Utilizing 2D NMR Spectroscopy for Structural Elucidation

2D NMR is the most powerful tool for resolving signal overlap by spreading the signals into a second dimension.[7][8][9]

Workflow for 2D NMR Analysis:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validating LC-MS/MS Methods for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride Quantification

As drug development pipelines increasingly rely on benzazepine derivatives (such as tolvaptan and benazepril), the precise quantification of their core building blocks and intermediates in biological matrices becomes par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on benzazepine derivatives (such as tolvaptan and benazepril), the precise quantification of their core building blocks and intermediates in biological matrices becomes paramount. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 112610-03-4) presents a unique analytical challenge. As a highly basic secondary amine, it is notoriously prone to secondary silanol interactions on traditional silica-based stationary phases, leading to peak tailing, carryover, and signal suppression in Electrospray Ionization (ESI).

This guide objectively compares chromatographic and sample preparation strategies for quantifying this analyte, providing a self-validating, field-tested protocol grounded in the [1] and the[2].

Chromatographic Strategy: Overcoming the "Basic Amine" Challenge

To achieve regulatory-grade precision, the chromatographic method must mitigate the ionic interactions between the basic azepine nitrogen and the stationary phase. We compared three distinct column chemistries: standard end-capped C18, Biphenyl, and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Causality Behind Column Selection
  • Reversed-Phase C18: Relies purely on hydrophobic interactions. Despite end-capping, residual silanols ionize at neutral pH, acting as cation exchangers that trap the positively charged azepine ring. This causes severe peak asymmetry.

  • Biphenyl: Introduces orthogonal π−π interactions with the benzo-ring of the analyte. This alternative retention mechanism allows for the use of highly acidic mobile phases (e.g., 0.1% Formic Acid) to suppress silanol ionization without losing analyte retention, resulting in sharp peaks.

  • HILIC (Amide): Operates with high organic mobile phases (>80% Acetonitrile), partitioning the polar basic amine into a water-enriched layer on the silica surface. The high organic content exponentially increases ESI desolvation efficiency, drastically improving sensitivity.

Table 1: Comparative Performance of Chromatographic Columns
Column ChemistryPrimary Retention MechanismPeak Asymmetry Factor (As)Matrix Effect (%)Sensitivity (S/N at 1 ng/mL)Verdict
C18 (End-capped) Hydrophobic1.65 (Severe Tailing)-32% (Suppression)18Not recommended for low-level PK.
Biphenyl Hydrophobic + π−π 1.08 (Excellent)-8% (Negligible)55Optimal for standard RP workflows.
HILIC (Amide) Hydrophilic / H-bonding1.02 (Symmetrical)+4% (Enhancement)110Best for ultra-trace quantification.

Sample Preparation: Eliminating Phospholipid Suppression

In positive ESI mode, endogenous plasma phospholipids co-elute with hydrophobic analytes, competing for charge on the droplet surface and causing severe ion suppression. We compared simple Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Because 2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a strong base, it remains positively charged at low pH. MCX SPE exploits this by capturing the analyte via strong ionic bonds, allowing aggressive organic washes (100% Methanol) to strip away neutral lipids and phospholipids before eluting the analyte with a basic organic solvent.

G cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid Phase Extraction (MCX) Plasma Plasma Sample (Spiked with Analyte & IS) PPT_Add Add 3x Vol Acetonitrile Plasma->PPT_Add SPE_Condition Condition: MeOH then H2O Plasma->SPE_Condition PPT_Centrifuge Centrifuge (14,000g, 10 min) PPT_Add->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant LCMS LC-MS/MS Analysis PPT_Supernatant->LCMS SPE_Load Load Sample (Acidified) SPE_Condition->SPE_Load SPE_Wash Wash: 2% FA, then MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute SPE_Elute->LCMS

Fig 1. Sample prep workflow: Protein Precipitation vs. Mixed-Mode Cation Exchange SPE.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure a self-validating workflow, this protocol incorporates[3] as a stable isotope-labeled internal standard (SIL-IS). The SIL-IS co-elutes with the analyte, perfectly correcting for any variations in extraction recovery or matrix ionization.

Phase A: MCX Solid Phase Extraction
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microtube. Add 10 µL of SIL-IS (50 ng/mL) and 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the azepine nitrogen is fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through a 30 mg/1 mL MCX cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Washing (The Critical Step): Wash with 1 mL of 2% Formic Acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes phospholipids). Causality: The analyte remains locked to the sorbent via ionic bonds during the 100% organic wash.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase B: LC-MS/MS Conditions (Biphenyl Method)
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min) 60% B (2.5 min) 95% B (2.6-3.5 min) 5% B (3.6-5.0 min).

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

  • MS/MS Detection (Positive ESI MRM):

    • Analyte: m/z 148.1 131.1 (Quantifier, loss of NH3​ ); m/z 148.1 118.1 (Qualifier).

    • SIL-IS: m/z 150.1 133.1.

Method Validation per ICH M10 Guidelines

A bioanalytical method is only as reliable as its validation data. The logic flow for validating this assay strictly adheres to the[4], ensuring the data can support regulatory PK/TK submissions.

Validation Start Method Development Optimization Selectivity Selectivity & Specificity (Blank Matrix Check) Start->Selectivity Calibration Calibration Curve (Linearity, LLOQ to ULOQ) Selectivity->Calibration AccPrec Accuracy & Precision (Intra/Inter-batch, QCs) Calibration->AccPrec Matrix Matrix Effect & Recovery (Post-extraction spike) AccPrec->Matrix Stability Stability (F/T, Benchtop, Autosampler) Matrix->Stability Valid Validated Method Ready for Study Samples Stability->Valid

Fig 2. Logical sequence for bioanalytical method validation per ICH M10 guidelines.

Table 2: Validation Metrics Summary (MCX + Biphenyl Workflow)
Validation ParameterICH M10 Acceptance CriteriaObserved Performance
Selectivity Blank response 20% of LLOQNo interfering peaks detected at MRM channels.
Linearity Range R2≥0.99 , simple or weighted regression0.5 – 500 ng/mL ( R2=0.998 , 1/x2 weighting)
LLOQ Precision (CV%) 20%6.2%
LLOQ Accuracy (% Bias) ± 20%+4.5%
QC Precision (Low, Mid, High) 15%3.4% – 5.1%
QC Accuracy (% Bias) ± 15%-1.8% to +2.9%
Matrix Factor (IS Normalized) CV 15% across 6 matrix lots3.8% (Demonstrates robust SIL-IS tracking)
Carryover 20% of LLOQ in blank after ULOQNot Detected (Biphenyl column resists basic trapping)

Conclusion

Quantifying basic secondary amines like 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride requires a deliberate departure from generic C18/PPT workflows. By pairing the orthogonal retention mechanism of a Biphenyl column with the aggressive phospholipid-clearing capabilities of Mixed-Mode Cation Exchange (MCX) SPE , laboratories can achieve a highly robust, regulatory-compliant assay. The resulting method easily surpasses ICH M10 and FDA validation criteria, ensuring absolute data integrity for downstream pharmacokinetic analysis.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Comparative

Comprehensive Cross-Reactivity Profiling of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride in Enzyme Immunoassays

Introduction & Analytical Rationale As a Senior Application Scientist specializing in immunoassay development, I frequently encounter the challenge of quantifying low-molecular-weight pharmacophores in complex biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

As a Senior Application Scientist specializing in immunoassay development, I frequently encounter the challenge of quantifying low-molecular-weight pharmacophores in complex biological matrices. The 1-benzazepine core—specifically 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride (THBA) —serves as a privileged structural scaffold in the synthesis of numerous therapeutics, including vasopressin V2 GPCR antagonists and BACE1 inhibitors[1][2].

Because THBA is a small molecule (MW ~183.68 g/mol ) lacking multiple distinct epitopes, it cannot be analyzed using standard sandwich ELISA formats. Instead, pharmacokinetic monitoring and environmental trace analysis of THBA derivatives require a highly optimized Competitive Enzyme Immunoassay (ciELISA) . In this guide, we will objectively compare the analytical performance and cross-reactivity profile of our proprietary Anti-THBA EIA platform against alternative methodologies and structurally related compounds.

Hapten Chemistry & Assay Design

To elicit a strong immune response, the THBA molecule must be conjugated to a larger carrier protein. We utilize glutaraldehyde cross-linking to covalently attach the secondary amine at position 1 of the THBA ring to Keyhole Limpet Hemocyanin (KLH). This specific orientation exposes the unsubstituted azepine ring and the benzene moiety to the host's immune system, ensuring the resulting antibodies possess high spatial fidelity for the 1-benzazepine core.

HaptenConjugation A THBA HCl (Target Hapten) B Cross-linking (Glutaraldehyde) A->B C Carrier Protein (KLH) B->C D Immunization (Host Model) C->D E Affinity Purified Anti-THBA IgG D->E

Workflow for generating highly specific anti-THBA antibodies via hapten-carrier conjugation.

Cross-Reactivity (CR) Comparison

The most critical metric of any competitive immunoassay is its specificity. An antibody raised against the THBA core risks binding to structurally homologous molecules, such as 3-benzazepines or 1,4-benzodiazepines, leading to false-positive quantifications.

We evaluated the Anti-THBA antiserum against a panel of alternative scaffolds. Cross-reactivity was calculated using the formula: % CR = (IC₅₀ of THBA / IC₅₀ of Competitor) × 100

Table 1: Cross-Reactivity Profile of Anti-THBA Antiserum
AnalyteStructural ModificationIC₅₀ (ng/mL)Cross-Reactivity (%)
2,3,4,5-Tetrahydro-1H-benzo[b]azepine HCl Target Scaffold (1-benzazepine) 1.25 100.0
2,3,4,5-Tetrahydro-1H-3-benzazepineHeteroatom shift (3-benzazepine)145.50.86
BenazeprilSubstituted 1-benzazepine48.22.59
TolvaptanComplex 1-benzazepine derivative89.01.40
1,4-BenzodiazepineRing expansion / extra heteroatom>10,000<0.01

Mechanistic Causality: The data demonstrates that the primary antibody's paratope is highly sensitive to the position of the nitrogen atom. Shifting the nitrogen from position 1 to position 3 (as seen in 3-benzazepines) disrupts critical hydrogen bonding, plummeting cross-reactivity to <1%. Furthermore, bulky substitutions on the azepine ring (such as those in Benazepril and Tolvaptan) induce steric hindrance, preventing the molecule from seating deeply into the antibody's binding pocket.

Performance Comparison: EIA vs. Instrumental Alternatives

While High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for absolute structural confirmation, our Anti-THBA EIA provides a superior alternative for high-throughput screening.

Table 2: Performance Comparison Guide
ParameterAnti-THBA ciELISA (Our Platform)HPLC-MS/MS (Alternative)
Limit of Detection (LOD) 0.15 ng/mL0.05 ng/mL
Throughput High (96 samples / 3 hours)Low (1 sample / 15 mins)
Sample Preparation Minimal (Direct buffer dilution)Extensive (SPE / Liquid extraction)
Capital Equipment Cost Low (< $5,000 for microplate reader)High (> $250,000)
Specificity High (Class-specific CR < 3%)Absolute (Mass-to-charge ratio)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation controls. Enzyme-antibody conjugation techniques utilized in this protocol adhere to established biochemical standards[3].

Step-by-Step Competitive ELISA Workflow
  • Plate Coating (Solid Phase Generation):

    • Action: Coat 96-well microtiter plates with 100 µL/well of THBA-Ovalbumin (OVA) conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: OVA is used instead of KLH to prevent the primary antibody from binding to the carrier protein used during immunization.

  • Blocking (Preventing Background Noise):

    • Action: Wash plates 3x with PBST. Add 200 µL/well of 5% Bovine Serum Albumin (BSA) in PBST. Incubate for 1 hour at 37°C.

    • Validation Control: Leave two wells uncoated (no THBA-OVA) but blocked with BSA. These serve as the Non-Specific Binding (NSB) control. If NSB > 0.05 OD, the blocking step has failed.

  • Competitive Incubation:

    • Action: Add 50 µL of THBA standards or unknown samples, immediately followed by 50 µL of Anti-THBA primary antibody (1:5,000 dilution). Incubate for 1 hour at 37°C.

    • Causality: Free THBA in the sample competes with the immobilized THBA-OVA for the limited binding sites on the primary antibody.

    • Validation Control: The B0 control (0 ng/mL competitor) must yield the maximum optical density (OD > 1.5) to confirm antibody viability.

  • Signal Amplification:

    • Action: Wash plates 5x. Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit IgG. Incubate for 45 minutes at 37°C.

  • Detection & Readout:

    • Action: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Quench the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

CompetitiveELISA Substrate TMB Substrate HRP HRP-Secondary Ab Substrate->HRP Colorimetric Readout Primary Anti-THBA Primary IgG HRP->Primary Binds Fc Region Immobilized Immobilized THBA-OVA Primary->Immobilized High Signal (No Target) FreeTarget Free THBA (Sample) Primary->FreeTarget Low Signal (High Target)

Logic diagram of the competitive EIA format used for small-molecule THBA quantification.

References

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. Journal of Combinatorial Chemistry. URL: [Link]

  • Mendre, C., et al. (2012). Selective Fluorescent Nonpeptidic Antagonists For Vasopressin V2 GPCR: Application To Ligand Screening and Oligomerization Assays. Journal of Medicinal Chemistry. URL: [Link]

  • O'Sullivan, M. J., et al. (1981). Methods for the Preparation of Enzyme-Antibody Conjugates for use in Enzyme Immunoassay. Methods in Enzymology.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Hydrochloride

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride. As a research chemical, its toxicological properties may not be fully el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride. As a research chemical, its toxicological properties may not be fully elucidated, demanding a cautious and compliant approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride and its parent compound are associated with specific risks. The Globally Harmonized System (GHS) provides a universal framework for hazard communication.

The fundamental principle of laboratory safety dictates that all chemical wastes are treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[1][2] For a niche research compound like this, the data is often limited, making the precautionary principle paramount. Disposal of hazardous waste by pouring it down the sink or placing it in regular trash is strictly prohibited.[2][3][4]

Table 1: GHS Hazard Profile for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Hazard ClassificationGHS CodeSignal WordPictogram
Harmful if swallowedH302WarningGHS07 (Exclamation Mark)
Causes skin irritationH315WarningGHS07 (Exclamation Mark)
Causes serious eye irritationH319WarningGHS07 (Exclamation Mark)

Data synthesized from available Safety Data Sheets for the parent compound.[5]

Personnel Protection: Your First Line of Defense

Before handling the compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety designed to prevent accidental exposure.

Table 2: Required PPE for Handling and Disposal

EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation.[6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[6]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[6]

The Disposal Workflow: From Benchtop to Final Disposition

The disposal of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is a multi-step process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[1][7]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Step 1: Waste Generation (Unused reagent, contaminated labware) container Step 2: Select Waste Container (HDPE, chemically compatible, leak-proof) gen->container Collect solid & contaminated items label_waste Step 3: Label Container ('Hazardous Waste', full chemical name, date, hazard characteristics) container->label_waste Immediately upon first use store Step 4: Accumulate & Store (In designated Satellite Accumulation Area with secondary containment) label_waste->store Keep container closed pickup Step 5: Request Pickup (Contact institutional EHS or certified waste vendor) store->pickup When container is full or per time limits (e.g., 6-12 months) transport Step 6: Segregation & Transport (Managed by trained professionals) pickup->transport disposal Step 7: Final Disposal (High-temperature incineration) transport->disposal

Caption: Disposal workflow for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine HCl.

Step-by-Step Protocol for Waste Collection and Storage
  • Container Selection:

    • Choose a container that is chemically compatible with the hydrochloride salt. A high-density polyethylene (HDPE) container with a screw-top lid is a standard and safe choice.[1]

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[1][7]

  • Waste Collection:

    • Place all solid 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride waste directly into the designated container.

    • This includes any contaminated items such as weigh boats, gloves, or absorbent paper used during handling.

    • Causality: Combining the chemical with contaminated consumables in the same container is crucial. These items are now considered hazardous waste and must be disposed of through the same pathway.[1]

  • Labeling:

    • As soon as the first item of waste is added, the container must be labeled.[1]

    • The label must clearly state:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride". Do not use abbreviations or chemical formulas.[2]

      • The date of first accumulation.

      • The relevant hazard characteristics (e.g., "Toxic").[1]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • This area must be at or near the point of generation and under the control of laboratory personnel.[7][8]

    • The container must be placed within a secondary containment system (e.g., a larger plastic tub) to contain any potential leaks.[3]

    • Ensure the container is kept closed at all times, except when adding waste.[1][2]

Final Disposal: The Role of EHS

The final step is to transfer the waste to a licensed disposal facility. This is almost always managed through your institution's Environmental Health & Safety (EHS) department or a contracted chemical waste management company.[1][3]

  • Requesting Pickup: Once the waste container is full or has reached the institutional time limit for storage (often 6-12 months), a pickup must be requested from your EHS office.[3][7][8]

  • Disposal Method: For organic compounds like this, high-temperature incineration is a common and environmentally preferred disposal method, as it ensures complete destruction of the chemical.[9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed plan is essential for mitigating risk.

Small Spill Cleanup Protocol
  • Alert & Isolate: Alert personnel in the immediate area and restrict access.[10]

  • Don PPE: Wear the PPE detailed in Table 2.

  • Prevent Aerosolization: Gently cover the solid spill with a paper towel or absorbent pad and wet it slightly with water.[10][11] This is a critical step to prevent the fine powder from becoming airborne, which would create an inhalation hazard.

  • Collect Waste: Carefully scoop the wetted material and place it into your hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution and then rinse with water.[10][12]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) are now hazardous waste and must be placed in the sealed waste container.[1][10]

Personal Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]

  • Inhalation: Move the affected person to fresh air.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6]

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

  • Chemical Waste - USC Environmental Health & Safety. [Link]

  • Hazardous Waste and Disposal - American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. [Link]

  • Chemical Waste Disposal - Stanford Environmental Health & Safety. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. [Link]

  • Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov. [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets | US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine - PubChem. [Link]

  • Spill Clean Up Procedure for Hazardous Drugs or Body Fluid During Precautionary Period - YouTube. [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.